4-[2-[(4-Propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid
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Overview
Description
4-[2-[(4-Propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid: . This compound features a pyrimidine ring substituted with a propan-2-yl group and a benzoic acid moiety linked through an ethylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-Propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bond between the pyrimidine and the benzoic acid derivatives. This reaction requires a boronic acid derivative of the pyrimidine and a halogenated benzoic acid derivative, along with a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of cost-effective reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the benzoic acid moiety to its corresponding carboxylic acid derivatives.
Reduction: : Reducing the pyrimidine ring or the amine group.
Substitution: : Replacing the propan-2-yl group with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophilic substitution reactions using various alkyl halides or sulfonates.
Major Products Formed
Oxidation: : Benzoic acid derivatives such as benzene-1,2,4-tricarboxylic acid.
Reduction: : Reduced pyrimidines or amines.
Substitution: : Substituted pyrimidines with different alkyl or aryl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-[2-[(4-Propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-[2-[(4-Propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid: can be compared to other similar compounds, such as:
4-[2-[(4-Methylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid
4-[2-[(4-Ethylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid
4-[2-[(4-Propylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid
These compounds differ in the alkyl group attached to the pyrimidine ring, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
4-[2-[(4-propan-2-ylpyrimidine-5-carbonyl)amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)15-14(9-18-10-20-15)16(21)19-8-7-12-3-5-13(6-4-12)17(22)23/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOQOCLJCFDYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)NCCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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